(2E)-3-(Furan-2-YL)-2-[(3-nitrophenyl)formamido]prop-2-enoic acid
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Overview
Description
(2E)-3-(Furan-2-YL)-2-[(3-nitrophenyl)formamido]prop-2-enoic acid is an organic compound that features a furan ring, a nitrophenyl group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(Furan-2-YL)-2-[(3-nitrophenyl)formamido]prop-2-enoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formamido Group Introduction: The formamido group is introduced through the reaction of the nitrophenyl compound with formamide under acidic conditions.
Condensation Reaction: The final step involves the condensation of the furan ring with the nitrophenylformamido compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(Furan-2-YL)-2-[(3-nitrophenyl)formamido]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) over palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Furanones.
Reduction: Aminophenyl derivatives.
Substitution: Halogenated nitrophenyl derivatives.
Scientific Research Applications
(2E)-3-(Furan-2-YL)-2-[(3-nitrophenyl)formamido]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-3-(Furan-2-YL)-2-[(3-nitrophenyl)formamido]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the formamido group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Metformin Related Compounds: Biguanide class compounds used in pharmaceuticals.
Uniqueness
(2E)-3-(Furan-2-YL)-2-[(3-nitrophenyl)formamido]prop-2-enoic acid is unique due to its combination of a furan ring, nitrophenyl group, and formamido group, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-[(3-nitrobenzoyl)amino]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-13(9-3-1-4-10(7-9)16(20)21)15-12(14(18)19)8-11-5-2-6-22-11/h1-8H,(H,15,17)(H,18,19)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEDHWKLJXWDTG-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=CC2=CC=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/C(=C/C2=CC=CO2)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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